1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one

Catalog No.
S16001922
CAS No.
M.F
C9H9BrClNO
M. Wt
262.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one

Product Name

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one

IUPAC Name

1-(3-amino-5-bromophenyl)-3-chloropropan-1-one

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

InChI

InChI=1S/C9H9BrClNO/c10-7-3-6(4-8(12)5-7)9(13)1-2-11/h3-5H,1-2,12H2

InChI Key

XKUKFRGUZCXSOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(=O)CCCl

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one is an organic compound characterized by its unique molecular structure, which includes an amino group, a bromine atom, and a chlorinated propanone moiety. The compound has the molecular formula C9H9BrClN and a molecular weight of approximately 252.53 g/mol. Its structure features a phenyl ring substituted at the 3-position with an amino group and at the 5-position with a bromine atom, along with a chloropropanone functional group. This combination of functional groups contributes to its reactivity and potential applications in various fields.

  • Oxidation: The amino group can be oxidized to form corresponding nitro or oxime derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functionality can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom in the chloropropanone chain can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols under basic conditions.

These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and organic synthesis.

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one exhibits noteworthy biological activities. It has been studied for its potential as an inhibitor of enzymes involved in various disease processes. For example, compounds structurally related to this molecule have shown inhibitory effects on Trypanothione Reductase from Leishmania infantum, indicating potential applications in treating parasitic infections . The presence of the amino and bromine substituents may enhance its binding affinity to biological targets, making it a candidate for further pharmacological exploration.

The synthesis of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one typically involves several steps:

  • Nitration: Starting from 3-amino-5-bromobenzene, nitration can introduce a nitro group at the appropriate position.
  • Reduction: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation or other reducing agents.
  • Acylation: The resulting amine is acylated with 3-chloropropanoyl chloride to yield the final product.

Alternative methods may involve variations in the order of reactions or different starting materials to achieve similar products.

This compound has several promising applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders and certain cancers.
  • Organic Synthesis: It is utilized as an intermediate in creating complex organic molecules, including heterocycles and derivatives with potential therapeutic properties.
  • Material Science: Research is ongoing into its use in developing novel materials with unique electronic and optical characteristics.

Studies on the interactions of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one with biological targets are crucial for understanding its mechanism of action. For instance, docking studies have been employed to assess how this compound binds to enzymes such as Trypanothione Reductase. These studies indicate that specific interactions between the compound's functional groups and active sites on target proteins can lead to significant biological effects, including inhibition of enzyme activity .

Several compounds share structural similarities with 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one, including:

  • 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one: This compound features a different substitution pattern on the phenyl ring but retains similar functional groups.
  • 1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-one: This variant includes a fluorine atom instead of bromine, affecting its reactivity and biological properties.
  • 1-(4-Aminophenyl)-3-chloropropan-1-one: Lacking halogen substitutions, this compound may exhibit different reactivity profiles.

Comparison Table

Compound NameMolecular FormulaKey Features
1-(2-Amino-4-bromophenyl)-3-chloropropan-1-oneC9H9BrClNDifferent substitution pattern
1-(5-Amino-2-fluorophenyl)-3-chloropropan-1-oneC9H9ClFNFluorine substituent
1-(4-Aminophenyl)-3-chloropropan-1-oneC9H10ClNNo halogen substitutions

The uniqueness of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one lies in its specific combination of bromine and chlorine substitutions along with an amino group, which collectively enhance its reactivity and potential utility in medicinal chemistry compared to these similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

260.95560 g/mol

Monoisotopic Mass

260.95560 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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